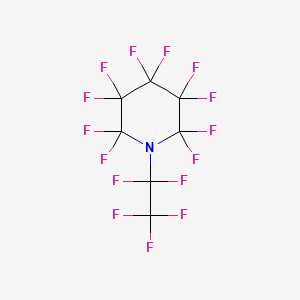

Perfluoro-N-ethylpiperidine

Description

Contextualization within Perfluorinated Organic Chemistry

Perfluorinated organic compounds (PFCs) are characterized by the presence of carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry. This high bond energy contributes to the exceptional thermal and chemical stability of PFCs. When fluorine atoms replace hydrogen in a cyclic amine like piperidine (B6355638), the resulting perfluorinated derivative exhibits properties that are dramatically different from its hydrocarbon analog.

Perfluorinated piperidine derivatives can be classified based on the nature of the substituent on the nitrogen atom. Perfluoro-N-ethylpiperidine, with the chemical formula C₇F₁₅N, belongs to the class of perfluoro-N-alkylpiperidines. This class is part of the broader family of perfluorinated tertiary amines. The synthesis of these compounds is often achieved through electrochemical fluorination (ECF) of their corresponding hydrocarbon precursors. For instance, the ECF of various alkyl-substituted pyridines is a known route to produce the corresponding perfluoro-(N-fluoroalkylpiperidines) rsc.orgjustia.com.

The substitution of hydrogen with fluorine, the most electronegative element, has profound electronic consequences. The strong inductive electron-withdrawing effect of the numerous fluorine atoms drastically reduces the electron density on the nitrogen atom. As a result, perfluorinated trialkylamines, including this compound, exhibit virtually no basicity and are considered exceptionally weak coordinating agents. nih.govnih.gov Studies on perfluorinated trialkylamines suggest their basicity is negligible under most conditions. nih.gov This is a stark contrast to their hydrogenated counterparts, like N-ethylpiperidine, which are effective bases.

From a steric perspective, fluorine atoms are larger than hydrogen atoms, leading to a more sterically crowded molecule. This increased steric bulk can influence the conformational preferences of the piperidine ring and its reactivity.

Significance of this compound in Advanced Synthetic Methodology

The unique properties of this compound make it a compound of interest in specialized areas of synthetic chemistry, primarily due to its chemical inertness and the reactivity of its perfluorinated structure under specific, harsh conditions.

This compound can serve as a precursor to other functionalized perfluorinated heterocycles. While perfluorinated amines are generally known for their chemical inertness, they can undergo specific transformations. Research has shown that this compound reacts with fuming sulfuric acid (H₂SO₄/SO₃) at elevated temperatures to yield perfluoro(N-ethyl-2-oxopiperidine), a perfluorinated lactam. electronicsandbooks.com This reaction demonstrates a method for introducing a carbonyl group into the perfluorinated ring system, transforming the inert amine into a more synthetically versatile lactam building block. The substitution occurs specifically at the α-carbon of the piperidine ring. electronicsandbooks.com

The following table summarizes the reaction of various perfluoro(N-alkyl cyclic amines) with fuming sulfuric acid to produce the corresponding lactams. electronicsandbooks.com

| Starting Amine | Product (Lactam) | Reaction Yield (%)* |

| Perfluoro(N-ethylpyrrolidine) | Perfluoro(N-ethyl-2-oxopyrrolidine) | 65.3 |

| Perfluoro(N-ethylmorpholine) | Perfluoro(N-ethyl-2-oxomorpholine) | 51.2 |

| Perfluoro(N-ethylpiperidine) | Perfluoro(N-ethyl-2-oxopiperidine) | 61.7 |

| Perfluoro(N-ethylhexamethyleneimine) | Perfluoro(N-ethyl-2-oxohexamethyleneimine) | 49.2 |

| Yields are based on the amount of amine consumed in the reaction. |

This table was generated based on data from a 1985 study on the formation of perfluoro(N-alkyl lactams). electronicsandbooks.com

N-Fluoro (N-F) compounds are an important class of electrophilic fluorinating agents. nih.gov Reagents such as perfluoro-N-fluoropiperidine have been synthesized and studied for their ability to deliver electrophilic fluorine to various substrates. nih.gov These reagents are typically prepared by the direct fluorination of the corresponding N-H or N-silyl amine precursor, or in the case of perfluorinated amines, by fluorination of the parent amine itself. Although direct synthesis of an N-F reagent from this compound is not prominently documented, its structure is analogous to known N-F reagent precursors. The extreme electron-withdrawing environment of the perfluorinated framework is a key feature in stabilizing the N-F bond and creating an electrophilic fluorine source.

Theoretical Implications of Perfluorination on Piperidine Ring Systems

The complete substitution of hydrogen with fluorine in the piperidine ring system introduces significant theoretical considerations regarding molecular geometry and electronic structure. Computational studies, such as those using density functional theory (DFT), on perfluorinated trialkylamines indicate a nearly planar geometry at the nitrogen center. nih.gov This contrasts with the typical pyramidal geometry of non-fluorinated trialkylamines. This planarity, combined with the symmetric distribution of highly electronegative fluorine atoms, suggests a very small or vanishing molecular dipole moment, contributing to the compound's inertness and unique solvent properties. nih.gov The conformational analysis of the perfluorinated piperidine ring is also a key theoretical aspect, as the steric and electronic repulsions between the CF₂ groups and the N-perfluoroethyl group dictate the preferred ring-puckering conformation, which differs significantly from the simple chair conformation of piperidine.

Influence on Ring Conformation and Inversion Dynamics

The substitution of hydrogen with larger, more electronegative fluorine atoms in the piperidine ring of this compound has a profound impact on its conformational preferences and the dynamics of ring and nitrogen inversion. While direct experimental studies on the conformational analysis of this compound are not extensively available in the reviewed literature, the behavior can be inferred from studies on analogous fluorinated piperidines and cyclohexanes.

The piperidine ring, similar to cyclohexane, adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The process of one chair conformation converting into another is known as ring inversion or ring flip. youtube.commasterorganicchemistry.comyoutube.comyoutube.com

In non-fluorinated N-alkyl piperidines, the barrier to ring inversion is a well-studied phenomenon. However, the complete substitution of hydrogen with fluorine in this compound introduces significant steric and electronic effects that alter this dynamic. The bulky fluorine atoms increase the steric strain within the molecule, which can affect the energy barrier for the ring to flip from one chair form to another.

Furthermore, a critical dynamic process in amines is nitrogen inversion, where the nitrogen atom and its substituents oscillate through a planar transition state. cas.cn This process is typically rapid in acyclic and simple cyclic amines. In this compound, the highly electronegative fluorine atoms surrounding the nitrogen atom are expected to significantly increase the energy barrier to nitrogen inversion. This is due to the destabilization of the planar transition state, where the lone pair of electrons on nitrogen would be in a p-orbital, and the powerful inductive effect of the perfluoroalkyl groups would be maximized. While specific data for this compound is scarce, studies on other fluorinated amines have shown a dramatic slowing of nitrogen inversion rates.

The interplay between ring inversion and nitrogen inversion in this compound is a complex conformational process. The high energy barrier anticipated for nitrogen inversion suggests that it could be slow enough on the NMR timescale to be observable, potentially allowing for the distinction of different conformational isomers.

Interactive Data Table: General Conformational Effects of Fluorination on Piperidines

| Parameter | Influence of Perfluorination | Expected Consequence for this compound |

| Ring Conformation | Prefers chair conformation to minimize strain. | Adoption of a chair conformation. |

| Ring Inversion Barrier | Increased steric interactions from fluorine atoms. | Potentially altered energy barrier compared to N-ethylpiperidine. |

| Nitrogen Inversion Barrier | Strong inductive electron withdrawal by fluorine atoms destabilizes the planar transition state. | Significantly higher barrier to nitrogen inversion compared to N-ethylpiperidine. |

Impact on Nitrogen Basicity and Reactivity in Highly Fluorinated Environments

The most dramatic and well-documented effect of perfluorination on an amine is the drastic reduction in the basicity of the nitrogen atom. cas.cn In N-ethylpiperidine, the nitrogen atom possesses a lone pair of electrons that readily accepts a proton, making it a typical amine base. However, in this compound, the situation is fundamentally different.

The fluorine atoms are the most electronegative elements, and their presence throughout the molecule exerts a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the carbon skeleton to the nitrogen atom, significantly reducing the electron density of the nitrogen's lone pair. Consequently, the lone pair is much less available to donate to a proton or other Lewis acids, rendering this compound an extremely weak base, if at all basic in the traditional sense.

While a specific pKa value for this compound is not readily found in the surveyed literature, it is anticipated to be exceptionally low, likely in the negative range, similar to other perfluorinated amines. For context, the introduction of even a few fluorine atoms in proximity to an amine nitrogen can lower the pKa by several units. yuntsg.comcambridgemedchemconsulting.comnih.gov Therefore, complete fluorination is expected to have a profound basicity-suppressing effect.

This diminished basicity directly impacts the reactivity of this compound. Unlike its hydrocarbon counterpart, it is highly unreactive towards acids and many electrophiles under normal conditions. This chemical inertness is a hallmark of many perfluorinated compounds. However, under forcing conditions, reactions can occur. For instance, some perfluorinated cyclic amines have been shown to react with strong electrophiles or undergo ring-opening under specific catalytic conditions. The reactivity is often dictated by the extreme electronic environment created by the fluorine atoms.

Interactive Data Table: Comparison of Basicity-Related Properties

| Compound | Key Structural Feature | Effect on Nitrogen Lone Pair | Expected Basicity |

| N-Ethylpiperidine | Alkyl groups are electron-donating. | High electron density. | Moderately basic (typical amine). |

| This compound | Perfluoroalkyl groups are strongly electron-withdrawing. | Severely reduced electron density. | Extremely weak base. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the analysis of fluorinated compounds. The 19F nucleus is highly suitable for NMR due to its 100% natural abundance and high gyromagnetic ratio, providing excellent sensitivity.

Comprehensive ¹⁹F NMR Analysis for Fluorine Environments and Coupling Patterns

The 19F NMR spectrum of this compound is complex, reflecting the distinct chemical environments of the fluorine atoms in the perfluorinated ring and the N-ethyl group. In a stable chair conformation, the fluorine atoms on the piperidine ring are divided into axial and equatorial positions, each giving rise to a separate signal.

The spectrum typically exhibits signals for the CF₂ groups at the C-2, C-3, and C-4 positions of the piperidine ring, as well as signals for the CF₂ and CF₃ groups of the N-ethyl substituent. The chemical shifts are highly sensitive to the local electronic and steric environment. The extensive splitting of these signals is a hallmark of perfluorinated systems, arising from strong through-bond couplings (J-coupling) between fluorine nuclei. These include:

Geminal coupling (²JFF): Between two fluorine atoms on the same carbon atom (e.g., axial and equatorial fluorines of a CF₂ group).

Vicinal coupling (³JFF): Between fluorine atoms on adjacent carbon atoms.

The large chemical shift dispersion and the intricate coupling patterns allow for the unambiguous assignment of each fluorine resonance, providing a detailed map of the molecular structure.

| Assignment | Chemical Shift (δ) Range (ppm) | Multiplicity | Key Coupling Interactions |

|---|---|---|---|

| N-CF₂-CF₃ | -85 to -95 | Quartet (q) | ³JFF with CF₃ |

| N-CF₂-CF₃ | -80 to -90 | Triplet (t) | ³JFF with N-CF₂ |

| Ring-CF₂ (axial, equatorial) | -110 to -140 | Multiplets (m) | ²JFF (geminal), ³JFF (vicinal) |

Dynamic NMR for Conformational Analysis and Ring Inversion Barriers

Perfluorinated piperidine rings, like their hydrocarbon counterparts, exist predominantly in a chair conformation. These chairs can interconvert via a process known as ring inversion. Dynamic NMR spectroscopy is a powerful tool to study the kinetics of this process.

At low temperatures, the rate of chair-to-chair interconversion is slow on the NMR timescale. Consequently, the axial and equatorial fluorine atoms are in distinct environments and produce separate, sharp signals in the 19F NMR spectrum. As the temperature is increased, the rate of ring inversion accelerates. This causes the distinct axial and equatorial signals to broaden, coalesce into a single broad peak, and eventually sharpen into a single time-averaged signal at higher temperatures.

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the rate constants for the inversion process and calculate the Gibbs free energy of activation (ΔG‡) for the ring inversion barrier. Studies on closely related compounds like perfluoro-N-fluoro-piperidine have demonstrated the utility of this technique, revealing the energy barriers associated with the conformational flexibility of the perfluorinated ring system nih.gov. This analysis is crucial for understanding how the molecule's shape and rigidity influence its properties.

Multi-nuclear NMR (¹H, ¹³C, ¹⁵N) for Complex Derivative Structure Determination

While 19F NMR is the primary tool for probing the fluorinated core of this compound, a complete structural elucidation, especially for its complex derivatives, relies on multi-nuclear NMR. mdpi.comresearchgate.net Each nucleus provides complementary information.

¹³C NMR: Provides information about the carbon skeleton. Each carbon atom in the molecule gives a distinct signal, and the large one-bond and two-bond carbon-fluorine coupling constants (¹JCF, ²JCF) are highly characteristic and aid in signal assignment.

¹H NMR: While absent in this compound itself, this technique is essential for derivatives that incorporate hydrogen atoms. It allows for the identification of protonated sites and their connectivity.

The combined use of these NMR techniques allows for the unambiguous determination of the constitution, configuration, and conformation of complex molecular structures derived from the this compound scaffold.

| Nucleus | Information Provided | Relevance |

|---|---|---|

| ¹⁹F | Primary structure, fluorine environments, conformation, F-F coupling network. | Essential for the perfluorinated core. |

| ¹³C | Carbon backbone structure, C-F coupling constants. | Confirms carbon skeleton and connectivity. |

| ¹H | Presence and environment of protons in derivatives. | Crucial for non-fluorinated modifications. |

| ¹⁵N | Electronic environment of the nitrogen atom. | Probes the key heteroatom of the piperidine ring. |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. mdpi.com These methods are highly sensitive to the functional groups, symmetry, and conformational state of a molecule.

Characterization of C-F Vibrational Modes Specific to Perfluorinated Piperidine Rings

The IR and Raman spectra of this compound are dominated by intense bands corresponding to the stretching and bending vibrations of the numerous carbon-fluorine (C-F) bonds. Due to the high electronegativity of fluorine and the strength of the C-F bond, these vibrations occur at characteristic frequencies.

The C-F stretching region, typically found between 1000 cm⁻¹ and 1400 cm⁻¹, is particularly informative. benthamopen.com This region is often complex due to the strong vibrational coupling between adjacent C-F bonds and with the C-C stretching modes of the piperidine ring. nih.gov Key vibrational modes include:

Asymmetric and Symmetric CF₃ stretching: From the N-ethyl group.

Asymmetric and Symmetric CF₂ stretching: From the piperidine ring and the N-ethyl group. These are typically very strong in the IR spectrum. Studies on various perfluoroalkanes show that symmetric CF₂ stretching (νsCF₂) modes often appear around 1135-1155 cm⁻¹, while asymmetric modes appear at higher wavenumbers. nih.govnih.gov

C-F bending and rocking modes: These occur at lower frequencies (below 800 cm⁻¹) and are associated with deformations of the CF₂ and CF₃ groups.

The specific frequencies and intensities of these bands provide a unique signature for the perfluorinated piperidine ring system.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| C-F Stretching (CF₂, CF₃) | 1100 - 1400 | Strong to Very Strong |

| C-C Stretching (perfluorinated) | 900 - 1100 | Medium |

| CF₃/CF₂ Deformation/Bending | 500 - 800 | Medium to Strong |

| Ring Deformation | < 500 | Weak to Medium |

Spectroscopic Signatures of Conformation and Intermolecular Interactions

Furthermore, intermolecular interactions in the liquid or solid state can influence the vibrational spectrum. When molecules are closely packed, dipole-dipole interactions can lead to shifts in vibrational frequencies and changes in band shapes compared to the gas phase spectrum. For instance, studies on perfluorinated alkanes have shown that C–F stretching bands exhibit significant broadening in a condensed "fluorous" environment, which is attributed to changes in conformational dynamics and intermolecular vibrational coupling. nih.gov These spectroscopic changes can therefore provide insight into the nature and strength of interactions between this compound molecules.

Structure

3D Structure

Propriétés

Numéro CAS |

564-11-4 |

|---|---|

Formule moléculaire |

C7F15N |

Poids moléculaire |

383.06 g/mol |

Nom IUPAC |

2,2,3,3,4,4,5,5,6,6-decafluoro-1-(1,1,2,2,2-pentafluoroethyl)piperidine |

InChI |

InChI=1S/C7F15N/c8-1(9)2(10,11)5(17,18)23(6(19,20)3(1,12)13)7(21,22)4(14,15)16 |

Clé InChI |

USAAEUHMVCSUQS-UHFFFAOYSA-N |

SMILES |

C1(C(C(N(C(C1(F)F)(F)F)C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

SMILES canonique |

C1(C(C(N(C(C1(F)F)(F)F)C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

Autres numéros CAS |

564-11-4 |

Origine du produit |

United States |

Computational and Theoretical Chemistry Studies of Perfluoro N Ethylpiperidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

This analysis involves studying the arrangement of electrons in a molecule and examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting a molecule's reactivity, electronic transitions, and kinetic stability. For a molecule like Perfluoro-N-ethylpiperidine, FMO analysis would help in understanding its potential role as an electron donor or acceptor in chemical reactions.

Charge Distribution and Electrostatic Potential Mapping

Understanding the distribution of electronic charge within a molecule is key to predicting its interactions with other molecules. Electrostatic potential (ESP) maps are visual representations of the charge distribution, where different colors indicate regions of positive, negative, and neutral potential. For this compound, an ESP map would highlight the electronegative fluorine atoms, showing areas of negative potential, and indicating how the molecule would interact with electrophiles or nucleophiles.

Conformational Analysis and Energy Minima Determination

Molecules can exist in various spatial arrangements, known as conformations. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them. For a cyclic system like the piperidine (B6355638) ring in this compound, this analysis would determine the preferred chair, boat, or twist-boat conformations and the orientation of the N-ethyl group, which are critical for its physical and chemical properties.

Density Functional Theory (DFT) Studies

DFT is a widely used computational method that is particularly effective for studying larger molecules and complex chemical reactions.

Reaction Pathway Elucidation and Transition State Characterization

DFT calculations can map out the entire energy landscape of a chemical reaction, identifying the most likely pathway from reactants to products. This includes locating and characterizing the high-energy transition state, which is the critical point that determines the reaction rate. For reactions involving this compound, this would provide a detailed, step-by-step understanding of the reaction mechanism.

Calculation of Activation Barriers and Reaction Energetics

While the principles of these computational methods are well-established, their specific application to this compound has not been documented in the accessible scientific literature. Future research in this area would be necessary to generate the specific data required for a comprehensive analysis as outlined.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for Advanced Interpretation

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound, offering insights that complement and aid in the interpretation of experimental data. unibo.itnsf.gov Techniques such as Density Functional Theory (DFT) are employed to calculate properties like Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. mdpi.com

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted through computational methods. mdpi.com These calculations help in assigning specific vibrational modes to the observed spectral bands. For this compound, key vibrational modes would include the stretching and bending of C-F, C-C, C-N, and the various modes of the piperidine ring. In related studies of fluorinated compounds, characteristic spectral bands associated with specific functional groups were successfully identified and assigned using computational predictions. mdpi.com For example, calculations on fluorinated 2-nitroimidazole derivatives identified distinct C-F stretching modes and noted shifts in these frequencies upon isotopic substitution. mdpi.com Such predictions are invaluable for the detailed analysis of experimental spectra of complex molecules like this compound.

Table 1: Predicted Spectroscopic Parameters for Related Fluorinated Compounds

| Spectroscopic Parameter | Compound Class | Predicted Value Range | Method | Reference |

| ¹⁹F NMR Chemical Shift | Fluorinated Radiopharmaceuticals | -225 to -233 ppm | DFT | mdpi.com |

| C-F Vibrational Frequency | Fluorinated Radiopharmaceuticals | ~977 to 997 cm⁻¹ | DFT | mdpi.com |

This table is illustrative and based on data for related fluorinated compounds due to the absence of specific data for this compound in the search results. The values provide an expected range for similar perfluorinated structures.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing detailed insights into their dynamic behavior. nih.govresearcher.lifenih.gov

Investigation of Conformational Dynamics in Different Environments

The conformational landscape of piperidine rings is a well-studied area, with the chair conformation being the most common. researchgate.net The introduction of fluorine atoms, particularly in a perfluorinated system like this compound, significantly influences these conformational preferences. nih.govresearchgate.net Computational studies on fluorinated piperidines have revealed that fluorine atoms can exhibit a preference for the axial position, which is contrary to the typical preference of larger substituents for the equatorial position. researchgate.netresearchgate.netresearchgate.net This "axial-F preference" is attributed to a combination of stabilizing electronic interactions, including hyperconjugation and charge-dipole interactions. nih.govresearchgate.netresearchgate.net

MD simulations can explore the conformational space of this compound in various environments, such as in the gas phase or in different solvents. These simulations would reveal the relative stabilities of different conformers and the energy barriers for interconversion between them. For instance, computational analyses on fluorinated piperidines have shown that the stability of the axial-fluorine conformer can increase with the polarity of the solvent. nih.gov

Solvent Interactions and Their Influence on Reactivity

Solvent molecules can significantly impact the structure, dynamics, and reactivity of a solute. MD simulations are particularly well-suited to investigate these solvent-solute interactions at a molecular level. For this compound, the highly electronegative fluorine atoms would lead to specific interactions with solvent molecules. In polar solvents, dipole-dipole interactions would be prominent, while in nonpolar solvents, weaker van der Waals forces would dominate. nih.gov

The solvation shell around this compound can influence its reactivity by stabilizing or destabilizing transition states of chemical reactions. MD simulations can be used to calculate the free energy of solvation and to understand how the solvent structure is perturbed by the presence of the solute. Studies on other per- and polyfluoroalkyl substances (PFAS) have utilized MD simulations to understand their interactions with different environments, highlighting the importance of electrostatic and hydrophobic interactions. nih.govmdpi.com

Theoretical Investigations into C-F Bond Stability and Reactivity

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, contributing to the high thermal and chemical stability of perfluorinated compounds. nih.govthe-innovation.org

Bond Dissociation Energies within the Perfluorinated Piperidine System

Bond Dissociation Energy (BDE) is a key measure of bond strength. chemrxiv.orgucsb.edu Theoretical calculations, particularly high-level quantum chemical methods, can provide accurate predictions of BDEs. chemrxiv.orgresearchgate.net For this compound, the BDEs of the C-F bonds are expected to be high, contributing to the molecule's stability. nih.govthe-innovation.org

Computational studies on other PFAS have shown that BDEs can be calculated with high accuracy using methods like the G4 composite method, although these are computationally expensive. chemrxiv.org Density Functional Theory (DFT) offers a more computationally feasible alternative, though the accuracy can be dependent on the chosen functional. chemrxiv.org The BDEs of C-F bonds can be influenced by the surrounding chemical environment within the molecule. chemrxiv.org Understanding these BDEs is crucial for predicting the pathways of thermal decomposition or other chemical reactions involving C-F bond cleavage. chemrxiv.orgnih.gov

Table 2: Representative Bond Dissociation Energies (BDEs) for C-F Bonds in Small Perfluorinated Molecules

| Molecule | Bond | BDE (kcal/mol) | Computational Method |

| CF₄ | F₃C-F | ~130 | Experimental/Theoretical |

| C₂F₆ | F₅C₂-F | ~127 | Experimental/Theoretical |

This table provides general BDE values for C-F bonds in simple perfluoroalkanes to illustrate the expected strength of such bonds in this compound. Specific BDEs for this compound would require dedicated computational studies.

Influence of Perfluorination on Nitrogen Atom Reactivity

The presence of numerous electron-withdrawing fluorine atoms in this compound has a profound electronic effect on the entire molecule, particularly on the nitrogen atom. The high electronegativity of fluorine atoms pulls electron density away from the carbon skeleton and, consequently, from the nitrogen atom. This inductive effect significantly reduces the electron density and, therefore, the basicity of the nitrogen atom.

Studies on partially fluorinated piperidines have shown that the introduction of fluorine substituents leads to a decrease in the basicity of the nitrogen atom. nih.gov This effect is generally additive and diminishes with increasing distance between the fluorine atom and the nitrogen. nih.gov In the case of this compound, the extensive fluorination would be expected to make the nitrogen atom very weakly basic, and its lone pair of electrons would be significantly less available for donation to a Lewis acid or for protonation. Quantum chemistry calculations can quantify this effect by computing properties such as the proton affinity or the pKa of the conjugate acid, providing a theoretical measure of the nitrogen's basicity. The reduced reactivity of the nitrogen atom is a hallmark of many perfluorinated amines. researchgate.net

Reactivity and Reaction Mechanisms of Perfluoro N Ethylpiperidine

Role as a Fluorinating Agent

Perfluoro-N-ethylpiperidine is not a conventional fluorinating agent. Its structure, which contains a perfluoroethyl group attached to the nitrogen atom of a perfluoropiperidine ring, lacks the characteristic N-F bond necessary for it to function as an electrophilic fluorinating agent. Reagents like N-fluoropyridinium salts or Perfluoro-N-fluoropiperidine derive their fluorinating power from the polarized N-F bond, which allows for the transfer of an electrophilic fluorine atom ("F+"). In contrast, the carbon-fluorine (C-F) bonds in this compound are exceptionally strong and thermodynamically stable, preventing the release of a fluorine atom under typical conditions.

Mechanistic Pathways of Fluorine Transfer

Given that this compound does not function as a fluorinating agent through either electrophilic or nucleophilic fluorine transfer, there are no established mechanistic pathways for this process in the scientific literature. The compound's chemical inertness, particularly with respect to its fluorine atoms, precludes such reactivity.

Substrate Scope and Selectivity in Fluorination Reactions

There is no reported substrate scope or selectivity data for fluorination reactions using this compound. Its inability to act as a source of transferable fluorine means it is not employed for this purpose in synthetic chemistry.

Nucleophilic Reactions Involving the Perfluorinated Piperidine (B6355638) Nitrogen

The nitrogen atom in this compound exhibits extremely low basicity and nucleophilicity. The powerful inductive electron-withdrawing effect of the eleven fluorine atoms on the piperidine ring and the five fluorine atoms on the N-ethyl group drastically reduces the electron density of the nitrogen's lone pair, making it largely unavailable for donation to electrophiles. This effect is a general characteristic of perfluorinated tertiary amines, which are known to be exceptionally weak bases. fluorine1.ru

Reactions with Electrophiles and Derivatization

Unlike its non-fluorinated analog, N-ethylpiperidine, which readily reacts with a wide range of electrophiles to form quaternary ammonium (B1175870) salts, amides (from acyl chlorides), and other derivatives, this compound is highly unreactive toward electrophiles. nih.govchemguide.co.uk The severely diminished nucleophilicity of the nitrogen atom prevents common derivatization reactions. For instance, reactions with alkylating agents (e.g., methyl iodide) or acylating agents that are facile for typical tertiary amines would not be expected to proceed with this compound under standard conditions.

Table 1: Comparison of Expected Reactivity with Electrophiles

| Electrophile | Typical Reactivity with N-Ethylpiperidine | Expected Reactivity with this compound |

|---|---|---|

| Alkyl Halides (e.g., CH₃I) | Forms quaternary ammonium salt | No reaction |

| Acyl Chlorides (e.g., CH₃COCl) | Forms acylammonium ion | No reaction |

Amine-Catalyzed Reactions in Specific Synthetic Contexts

Due to its lack of basicity and nucleophilicity, this compound is not suitable for use as an amine catalyst in reactions that require either a Brønsted base (to deprotonate a substrate) or a Lewis base/nucleophile (to activate a substrate, e.g., in Baylis-Hillman or acylation reactions). Its chemical inertness prevents it from participating in these catalytic cycles.

Electrophilic Reactions on the Perfluorinated Scaffold

The term "electrophilic reactions" on the scaffold is a misnomer given the molecule's electronic properties. The perfluorinated carbon skeleton is extremely electron-deficient and therefore is not susceptible to attack by electrophiles. Instead, the scaffold is predicted to be reactive toward potent nucleophiles . While no specific studies on this compound have been reported, the reactivity of analogous perfluorinated heterocycles suggests that strong nucleophiles could attack the carbon atoms of the ring. epa.gov

Radical Reactions and Pathways

The degradation of perfluorinated compounds like this compound can be initiated by radical species. These reactions are important in understanding the environmental fate and potential destruction pathways for per- and polyfluoroalkyl substances (PFAS). The high strength of the C-F bond makes the perfluorinated ring relatively resistant to degradation, but radical-induced mechanisms can overcome this stability.

Studies on the free-radical reactions of a closely related compound, perfluoro-N-fluoropiperidine, provide significant insight. Ultraviolet (U.V.) irradiation of perfluoro-N-fluoropiperidine results in the homolytic cleavage of the N-F bond, generating a perfluoropiperidyl radical (C₅F₁₀N•). rsc.org This radical can then dimerize to form perfluoro-NN′-bipiperidyl. rsc.org

By analogy, the radical-induced degradation of this compound could be initiated by the cleavage of the weakest bonds in the molecule, such as a C-C bond or the C-N bond of the ethyl group, to form perfluoroalkyl radicals. These radical intermediates are highly reactive and can undergo a series of subsequent reactions, including:

Dimerization: Radicals can combine to form larger molecules.

Fragmentation: The piperidine ring or the ethyl group can break apart, leading to smaller perfluorinated compounds. This is a common pathway in the thermal decomposition of PFAS. osti.govchemrxiv.org

Hydrogen Abstraction: In the presence of hydrogen-donating species, the radicals can abstract a hydrogen atom.

Reaction with Oxygen: If oxygen is present, peroxy radicals can form, leading to a cascade of oxidative degradation reactions. rsc.org

While there is no direct evidence of this compound being used as a monomer in polymerization processes, its chemical structure suggests potential applications in polymer and materials science, particularly by drawing parallels with perfluoropyridine (PFPy). mdpi.com PFPy is a versatile building block for creating fluorinated polymers due to the reactivity of its C-F bonds toward nucleophilic substitution. mdpi.com

Similarly, this compound could potentially be used in two main ways:

As a Monomer or Co-monomer: Through difunctionalization, where two fluorine atoms on the ring (e.g., at the C-4 and another position) are substituted by nucleophilic groups from other monomers (like bisphenols), it could be incorporated into polymer backbones. This would create polyethers or other polymers containing the perfluoropiperidine moiety, imparting properties such as thermal stability, chemical resistance, and low surface energy.

In Post-Polymerization Modification (PPM): this compound could be grafted onto existing polymer chains that have nucleophilic functional groups (e.g., hydroxyl, amine, or thiol groups). tandfonline.comresearchgate.net This process would modify the surface properties of the original polymer, introducing hydrophobicity, oleophobicity, and other characteristics typical of fluorinated materials. The reaction would proceed via nucleophilic substitution, likely at the C-4 position of the piperidine ring.

Table 2: Potential Roles of this compound in Polymerization

| Polymerization Role | Reaction Mechanism | Resulting Polymer Characteristic |

| Monomer/Building Block | Polycondensation via Nucleophilic Aromatic Substitution | Incorporation of the perfluoropiperidine ring into the polymer backbone. |

| Surface Modifier (PPM) | Grafting via Nucleophilic Substitution | Fluorinated functional groups attached to an existing polymer chain. |

Thermal and Photolytic Transformation Mechanisms

The thermal decomposition (pyrolysis) of perfluorinated compounds is a critical process for their disposal and destruction. elsevierpure.comnih.gov The pyrolysis of this compound is expected to proceed through complex radical-based mechanisms, initiated by the cleavage of the weakest chemical bonds at high temperatures. While the C-F bond is exceptionally strong, C-C and C-N bonds are comparatively weaker and more susceptible to thermal homolysis. nih.gov

Based on studies of other perfluorinated heterocycles and alkanes, the following pyrolysis pathways can be proposed: nih.govund.edu

Initiation: The initial step is likely the cleavage of a C-C bond within the perfluorinated ring or the N-C bond of the ethyl group, generating radical intermediates.

Propagation: These radicals undergo further fragmentation, a process known as "chain-shortening." chemrxiv.org This can lead to the opening of the piperidine ring and the formation of smaller, unsaturated perfluorinated compounds.

Product Formation: A specific reaction observed in the pyrolysis of a similar compound, perfluoro-(N-cyclobutylpiperidine), is the formation of perfluoro-(N-vinylpiperidine), suggesting elimination reactions can occur. rsc.org For this compound, elimination of hydrogen fluoride (B91410) (HF) from the ethyl group is a plausible pathway. The ultimate decomposition products are typically a mixture of smaller, thermodynamically stable perfluoroalkanes and perfluoroalkenes, such as tetrafluoroethylene (B6358150) (C₂F₄) and hexafluoroethane (B1207929) (C₂F₆), and eventually carbon tetrafluoride (CF₄). chemrxiv.org

Table 3: Potential Products from the Pyrolysis of this compound

| Product Class | Specific Examples | Formation Pathway |

| Perfluoroalkenes | Tetrafluoroethylene (C₂F₄) | Ring-opening and fragmentation |

| Perfluoroalkanes | Carbon Tetrafluoride (CF₄), Hexafluoroethane (C₂F₆) | Radical recombination and fragmentation |

| N-containing species | Perfluoro-(N-vinylpiperidine) | HF elimination from the N-ethyl group |

| Inorganic Gases | Hydrogen Fluoride (HF) | Elimination reactions |

Perfluorinated compounds can undergo photochemical degradation when exposed to electromagnetic radiation, particularly in the ultraviolet (UV) range. acs.org The energy from the photons can induce the cleavage of chemical bonds, initiating a series of degradation reactions.

The photochemical reactivity of this compound can be inferred from the photolysis of perfluoro-N-fluoropiperidine, which upon U.V. irradiation, generates a perfluoropiperidyl radical through the cleavage of the N-F bond. rsc.org For this compound, UV photolysis is expected to induce the homolytic cleavage of C-F, C-C, or C-N bonds. The specific bond that breaks depends on its dissociation energy and the energy of the incident photons (i.e., the wavelength of the light).

The degradation mechanism likely proceeds as follows:

Photoexcitation: The molecule absorbs a photon, promoting it to an excited electronic state.

Bond Cleavage: In the excited state, the molecule can dissociate by breaking a bond, forming radical species.

Radical Reactions: The generated radicals then participate in the degradation pathways described in section 5.4.1, including fragmentation and reaction with surrounding molecules (e.g., water or oxygen), leading to the formation of various smaller fluorinated products and eventual mineralization to fluoride ions. chemrxiv.orgresearchgate.net

The efficiency of photolytic degradation, or the quantum yield, is often low for PFAS in aqueous environments but can be enhanced by changes in conditions, such as temperature. researchgate.net The presence of photosensitizers or other reactive species can also significantly accelerate the photochemical degradation process. nih.gov

Environmental Transformation Pathways and Persistence Research

Abiotic Degradation Pathways

Abiotic degradation, which involves non-biological processes, is a key area of research for persistent organic pollutants. For PFAS, this often involves advanced and energy-intensive techniques.

Hydrolysis and Photolysis Mechanisms in Environmentally Relevant Conditions

Advanced Oxidation Processes (AOPs) and Reaction Mechanisms

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures used to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). AOPs, such as ozonation, UV/H₂O₂, and Fenton reactions, have shown some effectiveness in degrading certain PFAS. These highly reactive radicals can, in principle, attack the non-fluorinated parts of a molecule or, under specific conditions, the perfluorinated chain. However, research tends to focus on more prevalent PFAS, and specific studies detailing the efficacy, reaction kinetics, and degradation mechanisms of AOPs on Perfluoro-N-ethylpiperidine are lacking. The reaction mechanisms would likely involve the generation of highly reactive species that can overcome the high activation energy required to break the C-F bonds, but this has not been specifically documented for this compound.

Reductive Defluorination Pathways (e.g., Hydrated Electrons)

Reductive defluorination has emerged as a promising technology for PFAS destruction. This process involves the use of powerful reducing agents, such as hydrated electrons, which can effectively cleave C-F bonds. Studies have demonstrated the potential of this method for a range of PFAS. It is hypothesized that perfluorinated cyclic amines could also be susceptible to this degradation pathway. The mechanism would involve the transfer of an electron to the molecule, leading to the expulsion of a fluoride (B91410) ion and the progressive breakdown of the perfluorinated structure. However, specific experimental data on the application and efficiency of reductive defluorination for this compound is not available.

Biotic Transformation Studies

Biotic transformation relies on the metabolic processes of microorganisms to break down contaminants. While "forever chemicals" are generally resistant to biodegradation, some microbial pathways for PFAS transformation have been identified.

Microbial Degradation Mechanisms of Perfluorinated Cyclic Amines

The microbial degradation of perfluorinated compounds is a challenging field of study due to their xenobiotic nature and inherent recalcitrance. While some microorganisms have been shown to transform certain polyfluorinated substances, the complete mineralization of perfluorinated compounds is rare. For perfluorinated cyclic amines like this compound, the piperidine (B6355638) ring introduces a different structural element compared to the more commonly studied linear PFAS. Research on the microbial degradation of non-fluorinated cyclic amines has identified enzymatic pathways involving ring cleavage. It is plausible that specialized microbial consortia could potentially attack the N-ethyl group or the piperidine ring of this compound, but dedicated studies to identify such microorganisms and elucidate the specific enzymatic mechanisms are absent from the current body of scientific literature.

Identification of Microbial Metabolites and Transformation Products

A critical aspect of understanding biotic transformation is the identification of metabolites and transformation products, which can provide insights into the degradation pathway and potential environmental risks of the intermediates. Without studies on the microbial degradation of this compound, there is no information on its potential metabolites. Research on other PFAS has shown that biotransformation can lead to the formation of shorter-chain perfluorinated acids, which may have their own distinct toxicological and environmental profiles. The identification of such products for this compound would require dedicated laboratory studies using microbial cultures.

Environmental Partitioning and Transport Mechanisms

The environmental distribution of this compound is governed by its partitioning between different environmental compartments, including soil, water, and air. This partitioning behavior dictates its mobility and potential for long-range transport.

The affinity of this compound for solid environmental matrices such as soil and sediment is a critical factor in determining its environmental mobility. For per- and polyfluoroalkyl substances (PFAS) in general, sorption is primarily influenced by the organic carbon content of the soil or sediment, as well as electrostatic interactions between the compound and the matrix.

Research on other PFAS has demonstrated that both hydrophobic and electrostatic interactions are key drivers of sorption. While specific sorption coefficients (Kd and Koc) for this compound are not available, studies on other cationic and zwitterionic PFAS have shown that their sorption can be highly nonlinear. For cationic PFAS, sorption correlates strongly with soil organic matter content. Zwitterionic PFAS, on the other hand, can exhibit hysteresis in their sorption behavior in soils with low organic matter, suggesting some degree of irreversible binding.

The sorption of PFAS is also influenced by the properties of the soil and the surrounding water chemistry. For instance, the presence of other ions and the pH of the water can affect the surface charge of both the PFAS molecule and the soil particles, thereby influencing the strength of electrostatic interactions.

Table 1: Postulated Sorption Mechanisms for this compound Based on General PFAS Research

| Interaction Type | Description | Influencing Factors |

|---|---|---|

| Hydrophobic Interaction | The perfluorinated alkyl chains of the molecule are repelled by water and preferentially associate with organic matter in soil and sediment. | Soil organic carbon content, chain length of the perfluoroalkyl group. |

| Electrostatic Interaction | The positively charged nitrogen in the piperidine ring can interact with negatively charged sites on soil minerals and organic matter. | Soil mineralogy, pH, presence of other cations and anions. |

The tendency of a chemical to move from water to air is described by its Henry's Law constant. A higher Henry's Law constant indicates a greater propensity for volatilization. While the Henry's Law constant for this compound has not been experimentally determined, data for its non-fluorinated analog, N-ethylpiperidine, can provide some insight, although the presence of fluorine is known to significantly alter physicochemical properties. The Henry's law solubility constant (Hs cp) for N-ethylpiperidine at 298.15 K is reported as 3.9×10⁻¹ mol/(m³Pa), with a temperature dependence (d ln Hs cp / d(1/T)) of 6600 K.

Once in the atmosphere, volatile and semi-volatile PFAS can undergo long-range transport. The atmospheric fate of these compounds is largely determined by their reaction with hydroxyl radicals (•OH). While specific atmospheric degradation studies for this compound are lacking, research on other perfluorinated compounds suggests that they are generally resistant to degradation and can persist in the atmosphere for extended periods, allowing for transport to remote regions.

As with other PFAS, this compound is expected to exhibit surface-active properties, meaning it will tend to accumulate at interfaces between different environmental compartments, such as the air-water interface or the water-sediment interface. This behavior is due to the presence of both a hydrophobic perfluorinated structure and a more hydrophilic functional group.

The accumulation of PFAS at interfaces can have significant implications for their environmental fate. For example, at the air-water interface, these compounds can be enriched in aerosols, facilitating their atmospheric transport. At the sediment-water interface, this accumulation can influence the rate of transfer between the water column and the sediment bed. The interfacial tension of fluorinated compounds is generally lower than their non-fluorinated counterparts, a property that drives their accumulation at interfaces nih.gov.

Development of Analytical Methodologies for Transformation Product Studies

Identifying the transformation products of this compound in the environment is crucial for understanding its complete environmental impact. This requires sophisticated analytical techniques capable of detecting and identifying novel and often low-concentration compounds.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is a powerful tool for the identification of unknown environmental contaminants and their degradation products nih.govnih.govunimi.it. Techniques such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometry provide high mass accuracy and resolution, allowing for the determination of elemental compositions of unknown compounds.

By analyzing the fragmentation patterns of the parent compound and its potential transformation products, researchers can propose chemical structures for these novel degradants. For other PFAS, HRMS has been instrumental in identifying a wide range of transformation products, including shorter-chain perfluorinated acids and other intermediate compounds.

Table 2: Application of High-Resolution Mass Spectrometry in PFAS Transformation Studies

| HRMS Technique | Application | Advantages |

|---|---|---|

| LC-Q-TOF MS | Identification and structural elucidation of unknown transformation products. | High mass accuracy, good sensitivity, ability to perform tandem mass spectrometry (MS/MS) for fragmentation analysis. |

| LC-Orbitrap MS | Non-target screening for a wide range of potential degradation products in complex environmental matrices. | Very high mass resolution and accuracy, enabling confident elemental composition determination. |

Isotope tracing is a powerful technique for elucidating the transformation pathways of environmental contaminants. This method involves labeling the parent compound, in this case, this compound, with a stable isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N).

By tracking the incorporation of these isotopes into various transformation products over time, researchers can definitively map the degradation pathways. This approach provides direct evidence of the formation of specific products from the parent compound, helping to distinguish them from background contamination. While specific isotope tracing studies on this compound have not been reported, this methodology has been successfully applied to understand the degradation of other persistent organic pollutants.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Perfluoro-N-ethylpiperidine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves fluorination of the piperidine backbone using agents like sulfur tetrafluoride (SF₄) under controlled anhydrous conditions. Post-synthesis, purity is validated via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (¹⁹F NMR) to confirm fluorination efficiency and structural integrity. Cross-referencing with PubChem spectral data (e.g., InChI keys, CAS numbers) ensures accuracy .

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and X-ray crystallography resolve molecular weight and structural conformation. Differential scanning calorimetry (DSC) assesses thermal stability, while liquid chromatography (HPLC) quantifies degradation products. PubChem’s computational data (e.g., SMILES, InChI) provides baseline structural validation .

Q. How can researchers design in vitro studies to evaluate the compound’s toxicity mechanisms?

- Methodological Answer : Follow EPA guidelines for hazard assessment: use cell lines (e.g., HepG2 for hepatotoxicity) exposed to graded concentrations. Measure endpoints like oxidative stress (ROS assays), mitochondrial dysfunction (ATP luminescence), and apoptosis (caspase-3 activation). Include positive controls (e.g., PFOA) and validate findings with dose-response modeling .

Advanced Research Questions

Q. How should contradictions in toxicity data across studies be addressed?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., exposure duration, solvent carriers). Replicate disputed experiments under standardized OECD protocols. Engage with original authors to obtain raw data for reanalysis, focusing on statistical power and endpoint sensitivity .

Q. What strategies are effective for monitoring environmental persistence of this compound?

- Methodological Answer : Deploy liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect trace levels in water/soil. Use CAS-number-driven literature reviews (e.g., Google Scholar keywords: PFAS, environmental persistence) to identify degradation pathways. Stakeholder interviews with regulatory bodies can clarify monitoring priorities .

Q. Which computational models predict the compound’s reactivity in biological systems?

- Methodological Answer : Apply density functional theory (DFT) to simulate binding affinities with biological targets (e.g., peroxisome proliferator-activated receptors). Validate predictions using molecular dynamics (MD) simulations and compare with experimental IC₅₀ values from PubChem bioactivity datasets .

Q. How to systematically review the compound’s exposure pathways in human populations?

- Methodological Answer : Use PRISMA frameworks for systematic reviews. Search PubMed/EMBASE with keywords: This compound, biomonitoring, human exposure. Extract data on serum half-life, placental transfer, and breast milk excretion. Tabulate results by cohort demographics and exposure sources (e.g., occupational vs. environmental) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.